molecular formula C7H6N2O B2624820 5-Isocyano-2-methoxypyridine CAS No. 1267528-51-7

5-Isocyano-2-methoxypyridine

Cat. No.: B2624820
CAS No.: 1267528-51-7
M. Wt: 134.138
InChI Key: ZHHPRLHIRZWXAQ-UHFFFAOYSA-N
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Description

5-Isocyano-2-methoxypyridine is an organic compound with the molecular formula C7H6N2O. It is a derivative of pyridine, featuring an isocyano group at the 5-position and a methoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyano-2-methoxypyridine typically involves the introduction of the isocyano group to a pyridine derivative. One common method is the reaction of 2-methoxypyridine with an appropriate isocyanide reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: 5-Isocyano-2-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

5-Isocyano-2-methoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isocyano-2-methoxypyridine involves its interaction with various molecular targets. The isocyano group can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to undergo nucleophilic substitution and coupling reactions allows it to modify biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    2-Methoxypyridine: Lacks the isocyano group, making it less reactive in certain chemical reactions.

    5-Isocyano-2-chloropyridine: Similar structure but with a chlorine atom instead of a methoxy group, leading to different reactivity and applications.

    5-Isocyano-2-methylpyridine:

Uniqueness: 5-Isocyano-2-methoxypyridine’s combination of the isocyano and methoxy groups provides a unique reactivity profile, making it valuable in various chemical transformations and applications. Its ability to participate in diverse reactions and form complex molecules sets it apart from similar compounds .

Properties

IUPAC Name

5-isocyano-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-8-6-3-4-7(10-2)9-5-6/h3-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHPRLHIRZWXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267528-51-7
Record name 5-isocyano-2-methoxypyridine
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